molecular formula C23H27NO5S B2609709 (E)-ethyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 300675-66-5

(E)-ethyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2609709
CAS No.: 300675-66-5
M. Wt: 429.53
InChI Key: UNMZWQQGPOMLGT-DHZHZOJOSA-N
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Description

(E)-ethyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C23H27NO5S and its molecular weight is 429.53. The purity is usually 95%.
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Biological Activity

(E)-ethyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates multiple functional groups that may enhance its biological activity. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Features

The compound's molecular structure includes:

  • Ethyl ester group : Enhances lipophilicity.
  • Acrylamide linkage : Implicated in enzyme inhibition.
  • Tetrahydrobenzo[b]thiophene core : Associated with various biological activities.
  • Dimethoxyphenyl substituent : Influences electron density and steric effects.

Molecular Formula and Properties

PropertyValue
Molecular FormulaC24H26N2O5S
Molecular Weight450.54 g/mol
LogP0.899

Enzyme Inhibition

The acrylamide functional group suggests potential for enzyme inhibition. The compound may bind to active sites of enzymes, preventing substrate interaction and catalysis. This mechanism is crucial for developing drugs targeting specific enzymatic pathways.

Antioxidant Activity

Research indicates that related compounds exhibit antioxidant properties. The presence of methoxy groups may enhance radical scavenging abilities, which are beneficial in reducing oxidative stress in cells.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit antimicrobial effects against various bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic processes.

Study on Anticancer Activity

A study published in MDPI highlighted the potential of thiophene derivatives as apoptosis-inducing agents in breast cancer cells. The compound demonstrated cytotoxic effects comparable to established chemotherapeutics, suggesting its utility in cancer treatment .

Antioxidant and Antimicrobial Evaluation

In another investigation, several derivatives of the compound were tested for their antioxidant and antimicrobial properties using various assays. Results indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus .

Synthesis and Biological Evaluation

A study focused on synthesizing ethyl 2-cyano derivatives noted their promising biological activities, including enzyme inhibition and antioxidant effects. These findings support the hypothesis that structural modifications can enhance biological efficacy .

Summary of Biological Activities

Activity TypeObserved Effects
Enzyme InhibitionPotential to inhibit key metabolic enzymes
Antioxidant ActivityScavenging of free radicals
Antimicrobial ActivityEffective against Gram-positive bacteria
Anticancer ActivityInduction of apoptosis in cancer cells

Properties

IUPAC Name

ethyl 2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5S/c1-5-29-23(26)21-16-9-6-14(2)12-19(16)30-22(21)24-20(25)11-8-15-7-10-17(27-3)18(13-15)28-4/h7-8,10-11,13-14H,5-6,9,12H2,1-4H3,(H,24,25)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMZWQQGPOMLGT-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C=CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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